methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, nitro compounds, and pyrrole derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining substituted benzaldehydes with nitro compounds under basic conditions to form intermediate products.
Cyclization: The intermediate products undergo cyclization reactions to form the pyrrole ring.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological effects such as cell growth inhibition or antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(3,4-dimethylphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-ethyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the phenyl and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-(3,4-dimethylphenyl)-1-(2-methoxy-5-nitrophenyl)-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-6-7-16(10-14(13)2)19-12-18(22(25)29-5)15(3)23(19)20-11-17(24(26)27)8-9-21(20)28-4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHQRPZEOACAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2C3=C(C=CC(=C3)[N+](=O)[O-])OC)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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